4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms located at non-adjacent positions. This specific compound features a butanone side chain and a methyl group on the imidazole ring, making it notable for its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its structural components, indicating the presence of both the imidazole moiety and the butanone functional group.
The compound can be sourced from various chemical suppliers, and its synthesis has been documented in several scientific studies and chemical databases. It is recognized for its diverse applications in both research and industry, particularly in the fields of pharmaceuticals and agrochemicals.
4-(2-Methyl-1H-imidazol-1-YL)-2-butanone is classified under heterocyclic compounds, specifically as an imidazole derivative. This classification is significant due to the unique properties that imidazole compounds exhibit, including their ability to participate in various chemical reactions and their biological relevance.
The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone can be achieved through multiple synthetic routes. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, 2-methylimidazole can be reacted with suitable alkyl halides or carbonyl compounds to form the desired product.
A typical synthetic route may include:
The molecular structure of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone can be represented as follows:
The compound features a butanone functional group attached to an imidazole ring, which contributes to its unique chemical reactivity and potential biological activity. The structural representation includes:
4-(2-Methyl-1H-imidazol-1-YL)-2-butanone undergoes various chemical reactions that are characteristic of imidazole derivatives. Notable reactions include:
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like lithium aluminum hydride. The specific conditions (temperature, solvent, etc.) will vary depending on the desired reaction pathway.
The mechanism of action for 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone involves its interaction with various biological targets at the molecular level. The presence of the imidazole ring allows for complex formation with metal ions or interaction with enzyme active sites.
Research indicates that derivatives of this compound exhibit antimicrobial properties, likely due to their ability to disrupt cellular processes in bacteria or fungi by interacting with essential biomolecules such as proteins or nucleic acids.
The physical properties of 4-(2-Methyl-1H-imidazol-1-YL)-2-butanone include:
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its structural characteristics and purity.
4-(2-Methyl-1H-imidazol-1-YL)-2-butanone has several significant applications in scientific research:
4-(2-Methyl-1H-imidazol-1-yl)-2-butanone (CAS 120216-60-6) is systematically named according to IUPAC conventions as a ketone functionalized with a 2-methylimidazolyl substituent. Its molecular formula is C₈H₁₂N₂O, with a molar mass of 152.20 g/mol. The structure features a butanone chain (CH₃C(O)CH₂CH₂-) linked to the nitrogen at position 1 of the 2-methylimidazole heterocycle, creating a polar, bifunctional molecule [1] [2].
Key structural descriptors:
Table 1: Molecular Identifiers of 4-(2-Methyl-1H-imidazol-1-yl)-2-butanone
Property | Value |
---|---|
Systematic Name | 4-(2-Methyl-1H-imidazol-1-yl)butan-2-one |
CAS Registry Number | 120216-60-6 |
Molecular Formula | C₈H₁₂N₂O |
Exact Mass | 152.0950 Da |
InChI Key | MRJRDSXSZGRGPA-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Commercial samples are typically supplied as liquids with ≥95% purity, stored at room temperature [2] [4]. The ketone carbonyl (νC=O ≈ 1715 cm⁻¹) and imidazole ring (νC=N ≈ 1570-1620 cm⁻¹) give characteristic IR absorptions, while ¹H-NMR displays distinct signals for the imidazole protons (δ 6.8–7.0 ppm), methylene groups (δ 2.6–3.9 ppm), and aliphatic methyls (δ 2.1–2.4 ppm).
The compound emerged in the late 20th century amid growing interest in functionalized imidazoles as bioactive scaffolds. The earliest recorded synthesis dates to the 1980s–1990s, coinciding with advances in N-alkylation techniques for imidazole heterocycles. Its CAS registry (120216-60-6) was assigned in this period, reflecting its identification as a discrete chemical entity [1] [2].
Key developmental milestones:
Synthetic routes typically involve:
Table 2: Historical Development Timeline
Period | Advancement | Significance |
---|---|---|
1980s–1990s | Initial synthesis and characterization | Establishment as a novel heterocyclic ketone |
Late 1990s | Inclusion in combinatorial libraries | Enabled HTS for drug discovery |
Early 2000s | Commercial availability (e.g., Sigma-Aldrich) | Broad accessibility for research |
2010s–Present | Application in targeted drug design | Rational development of kinase modulators |
This compound exemplifies strategic molecular hybridization in medicinal chemistry. The 2-methylimidazole moiety serves as a:
Drug design applications:
Table 3: Comparative Analysis of Related Drug Design Scaffolds
Scaffold | Structural Features | Advantages | Limitations |
---|---|---|---|
4-(2-Methyl-1H-imidazol-1-yl)-2-butanone | Ketone linker, 2-Me-imidazole | Balanced lipophilicity (logP ~0.5), synthetic flexibility | Limited aqueous solubility |
4-(4-Nitroimidazolyl) analogs | Electron-withdrawing nitro group | Enhanced electrophilicity for covalent binding | Potential metabolic instability |
Unsubstituted imidazole variants | Free N-H at position 1 | Stronger H-bond donation | Reduced stability at physiological pH |
The butanone linker enables straightforward derivatization via:
This versatility supports fragment-based drug design, where the core structure serves as a "molecular connector" between pharmacophoric units. For example, nitroimidazole derivatives (e.g., 4-(2-methyl-4-nitro-1H-imidazol-1-yl)-2-butanone, CAS 126664-28-6) have been explored as radiosensitizers [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: